molecular formula C13H15NO4 B2581059 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 199443-38-4

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B2581059
CAS No.: 199443-38-4
M. Wt: 249.266
InChI Key: CKLUNBZKIOXZED-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can be compared with other similar compounds, such as:

    6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-methanol: This compound features a hydroxyl group instead of a carboxylic acid group.

    6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxaldehyde: This compound has an aldehyde group in place of the carboxylic acid group.

These similar compounds highlight the versatility and potential modifications that can be made to the core structure of this compound, allowing for a wide range of applications and studies .

Properties

IUPAC Name

6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLUNBZKIOXZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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